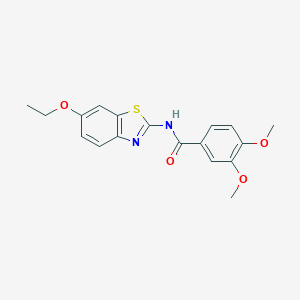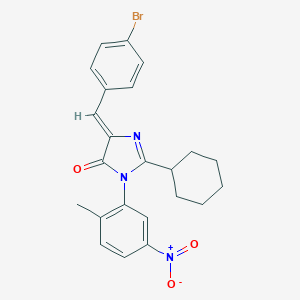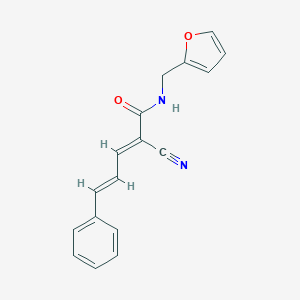![molecular formula C20H14N2O2 B420940 3-Phenyliminobenzo[f]chromene-2-carboxamide CAS No. 161554-62-7](/img/structure/B420940.png)
3-Phenyliminobenzo[f]chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyliminobenzo[f]chromene-2-carboxamide is a versatile chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which combines a phenyl group, an imino group, and a benzo[f]chromene moiety, making it a subject of interest for researchers exploring its chemical properties and applications.
作用机制
Target of Action
Similar compounds have been found to inhibit akr1b10, a protein that plays a role in various types of cancers .
Mode of Action
It’s suggested that similar compounds are involved in critical hydrogen-bonding interactions with the val301 and lue302 of the akr1b10 catalytic site .
Result of Action
Similar compounds have demonstrated potent inhibitory activity against cancer cell lines .
生化分析
Biochemical Properties
3-Phenyliminobenzo[f]chromene-2-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by inhibiting or activating specific metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For instance, it has been shown to form hydrogen bonds with key residues in the active site of enzymes, thereby inhibiting their catalytic activity. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting the activity of harmful enzymes. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. For example, it may be transported into specific cellular compartments where it can exert its effects. Understanding these transport mechanisms is essential for optimizing the use of this compound in research .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes. These localization patterns are essential for understanding the full range of this compound’s effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyliminobenzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-hydroxybenzaldehyde and aniline derivatives in the presence of a catalyst can yield the desired product. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
3-Phenyliminobenzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学研究应用
3-Phenyliminobenzo[f]chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 3-Imino-3H-benzo[f]chromene-2-carboxamide
- 3-Amino-1-(3-hydroxy-phenyl)-1H-benzo[f]chromene-2-carbonitrile
- 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
- 3-Amino-1-(2-chloro-phenyl)-1H-benzo[f]chromene-2-carbonitrile
Uniqueness
3-Phenyliminobenzo[f]chromene-2-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials and therapeutic agents.
属性
IUPAC Name |
3-phenyliminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-19(23)17-12-16-15-9-5-4-6-13(15)10-11-18(16)24-20(17)22-14-7-2-1-3-8-14/h1-12H,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJOLYKPIAORPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B420858.png)
![METHYL 4-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]CARBAMOYL}BENZOATE](/img/structure/B420859.png)
![5-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B420860.png)
![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)
![3-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420864.png)
![7-(cyclohexylamino)-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B420865.png)
![7-(phenylsulfanyl)-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B420866.png)
![2-({[5-(1-Adamantyl)-2-methoxyphenyl]imino}methyl)phenol](/img/structure/B420869.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine](/img/structure/B420870.png)
![3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate](/img/structure/B420877.png)

![(4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B420880.png)


